1,6-Dibromo-2-naphthol
Overview
Description
1,6-Dibromo-2-naphthol: is an organic compound with the molecular formula C10H6Br2O . It is a derivative of naphthol, where two bromine atoms are substituted at the 1 and 6 positions of the naphthol ring. This compound is known for its distinctive pink to purple or light brown powder form and has a molecular weight of 301.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,6-Dibromo-2-naphthol can be synthesized through the bromination of 2-naphthol. The process involves the addition of bromine to 2-naphthol in the presence of acetic acid. The reaction is typically carried out in a round-bottomed flask fitted with a dropping funnel and a reflux condenser. The β-naphthol dissolves in glacial acetic acid, and bromine is added gradually. The mixture is then heated to boiling, and tin is added in portions to facilitate the reaction. The product is filtered, washed, and dried to obtain this compound .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves the careful addition of bromine to 2-naphthol in the presence of acetic acid, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions:
1,6-Dibromo-2-naphthol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 6-bromo-2-naphthol using reducing agents such as hydriodic acid or stannous chloride in the presence of hydrochloric acid.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Reduction: Hydriodic acid, stannous chloride, and hydrochloric acid.
Major Products:
6-Bromo-2-naphthol: Formed by the reduction of this compound.
Scientific Research Applications
1,6-Dibromo-2-naphthol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,6-dibromo-2-naphthol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- 6-Bromo-2-naphthol
- 2-Bromo-6-methoxynaphthalene
- 1,6-Dibromo-β-naphthol
Comparison:
1,6-Dibromo-2-naphthol is unique due to the presence of two bromine atoms at specific positions on the naphthol ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, 6-bromo-2-naphthol has only one bromine atom, which affects its reactivity and applications. The presence of two bromine atoms in this compound enhances its potential as an intermediate in organic synthesis and its biological activity .
Properties
IUPAC Name |
1,6-dibromonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESFYLPKHQOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075100 | |
Record name | 1,6-Dibromo-2-naphthol | |
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Molecular Weight |
301.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink powder; [Sigma-Aldrich MSDS] | |
Record name | 1,6-Dibromo-2-naphthol | |
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CAS No. |
16239-18-2 | |
Record name | 1,6-Dibromo-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16239-18-2 | |
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Record name | 2-Naphthol, 1,6-dibromo- | |
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Record name | 1,6-Dibromo-2-naphthol | |
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Record name | 1,6-Dibromo-2-naphthol | |
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Record name | 1,6-dibromo-2-naphthol | |
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Record name | 1,6-Dibromo-2-naphthol | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,6-dibromo-2-naphthol react under visible light irradiation? What are the key reactive intermediates involved?
A1: When exposed to visible light (450 nm) in the presence of a base like triethylamine (Et3N), this compound undergoes a photochemical reaction. This reaction proceeds through the formation of carbene intermediates, which are highly reactive species. []
Q2: What types of products are formed from the photochemical reactions of this compound?
A2: The photochemical reactions of this compound with different trapping reagents result in three main product types: []
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